molecular formula C11H12O3 B1404700 4-Formyl-3,5-dimethylphenyl acetate CAS No. 925441-90-3

4-Formyl-3,5-dimethylphenyl acetate

Cat. No.: B1404700
CAS No.: 925441-90-3
M. Wt: 192.21 g/mol
InChI Key: MZOQUFCXOZAKQA-UHFFFAOYSA-N
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Description

4-Formyl-3,5-dimethylphenyl acetate is an organic compound with the molecular formula C11H12O3. It is characterized by the presence of a formyl group (–CHO) and two methyl groups (–CH3) attached to a phenyl ring, along with an acetate ester (–COOCH3) functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-3,5-dimethylphenyl acetate can be synthesized through several methods. One common approach involves the acylation of 4-formyl-3,5-dimethylphenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3,5-dimethylphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Formyl-3,5-dimethylbenzoic acid.

    Reduction: 4-Hydroxymethyl-3,5-dimethylphenyl acetate.

    Substitution: 4-Formyl-3,5-dimethylphenol.

Scientific Research Applications

4-Formyl-3,5-dimethylphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-formyl-3,5-dimethylphenyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetate ester can undergo hydrolysis to release the active phenol. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-3,5-dimethylphenyl acetate is unique due to the presence of both formyl and acetate ester groups, along with two methyl groups on the phenyl ring.

Properties

IUPAC Name

(4-formyl-3,5-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-10(14-9(3)13)5-8(2)11(7)6-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOQUFCXOZAKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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